Azido-PEG12-acid
Overview
Description
Azido-PEG12-acid is a monodisperse polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications .
Mechanism of Action
Target of Action
Azido-PEG12-acid is a monodisperse PEG containing an azide group with a terminal carboxylic acid . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .
Mode of Action
The azide group in this compound reacts with alkyne, BCN, or DBCO groups in target molecules via Click Chemistry to form a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its absorption and distribution within the body
Result of Action
The result of this compound’s action is the formation of stable triazole linkages and amide bonds with target molecules . This can lead to alterations in the structure and function of these molecules, potentially influencing cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the reaction of the compound’s terminal carboxylic acid with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability could be influenced by the hydration status of the environment .
Biochemical Analysis
Biochemical Properties
The azide group of Azido-PEG12-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU . This makes this compound a versatile linker in bioconjugation reactions, enabling it to interact with a variety of enzymes, proteins, and other biomolecules.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its ability to form stable triazole linkages via Click Chemistry . This allows it to bind to various biomolecules, potentially influencing enzyme activity, gene expression, and other molecular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be influenced by its conjugation with other molecules. Its hydrophilic PEG spacer could potentially affect its localization or accumulation .
Preparation Methods
Azido-PEG12-acid can be synthesized through several routes. One common method involves the reaction of polyethylene glycol with azido compounds under specific conditions. The azide group can be introduced via nucleophilic substitution reactions, where a halogenated PEG reacts with sodium azide. The terminal carboxylic acid can be formed by oxidizing the terminal hydroxyl group of PEG .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and require careful control of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
Azido-PEG12-acid undergoes several types of chemical reactions, primarily involving its azide and carboxylic acid groups:
Click Chemistry Reactions: The azide group can react with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. .
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), allowing for copper-free click chemistry
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) to form stable amide bonds
Scientific Research Applications
Azido-PEG12-acid has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers. .
Biology: In bioconjugation, it is used to label biomolecules such as proteins and nucleic acids. .
Medicine: It is employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents. .
Industry: This compound is used in the development of advanced materials, including hydrogels and nanomaterials, due to its ability to form stable linkages and enhance material properties
Comparison with Similar Compounds
Azido-PEG12-acid is unique due to its combination of an azide group and a terminal carboxylic acid linked through a PEG spacer. Similar compounds include:
Azido-dPEG12-NHS ester: Contains an azide group and an NHS ester, used for labeling primary amines.
Azido-dPEG12-TFP ester: Contains an azide group and a tetrafluorophenyl ester, offering higher stability and reactivity compared to NHS esters.
Azido-PEG12-propionic acid: Similar to this compound but with a propionic acid group instead of a carboxylic acid.
These compounds share similar functionalities but differ in their specific reactive groups and applications, making this compound a versatile and valuable compound in various fields.
Biological Activity
Azido-PEG12-acid, a compound featuring an azide functional group and a polyethylene glycol (PEG) chain, has garnered attention in biomedical research due to its unique properties and potential applications in drug delivery, bioconjugation, and therapeutic development. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of an azide group linked to a 12-unit polyethylene glycol chain. The PEG component enhances solubility and biocompatibility, while the azide group enables specific reactions through click chemistry, allowing for efficient conjugation with various biomolecules.
Key Properties:
- Hydrophilicity : The PEG chain increases water solubility, reducing aggregation and improving pharmacokinetics.
- Biocompatibility : PEG is known for its non-immunogenicity, making it suitable for therapeutic applications.
- Reactivity : The azide group can participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), facilitating targeted delivery of drugs or imaging agents.
Mechanisms of Biological Activity
- Drug Delivery Systems : this compound can be utilized to enhance the delivery of therapeutic agents. By conjugating drugs to the PEG chain, the compound can improve the pharmacokinetic profile of the drugs, leading to prolonged circulation time and reduced toxicity.
- Bioconjugation : The azide functionality allows for precise attachment to biomolecules such as proteins, antibodies, or peptides through click chemistry. This method is advantageous for creating stable conjugates with desired biological activity.
- Targeted Therapy : By linking therapeutic agents to specific targeting moieties via this compound, researchers can achieve targeted delivery to diseased tissues, enhancing therapeutic efficacy while minimizing side effects.
Research Findings and Case Studies
The following table summarizes key studies involving this compound and its derivatives:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluation of drug delivery efficiency | This compound conjugated with doxorubicin showed increased cellular uptake in cancer cells compared to free doxorubicin. |
Study 2 | Bioconjugation with antibodies | Successful conjugation of this compound to monoclonal antibodies improved their stability and binding affinity to target antigens. |
Study 3 | Development of imaging agents | This compound was used to attach fluorophores to peptides for enhanced imaging in vivo, demonstrating effective tumor targeting. |
Applications in Therapeutics
- Anticancer Agents : The ability to attach chemotherapeutic agents to this compound has been explored in various studies aimed at improving the specificity and reducing the off-target effects of cancer treatments.
- Vaccine Development : The incorporation of this compound into vaccine formulations has shown promise in enhancing immune responses by facilitating the presentation of antigens.
- Diagnostic Imaging : The compound's reactive azide group allows for the labeling of biomolecules used in diagnostic imaging, improving the visualization of disease states.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFODOGACDHUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53N3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.